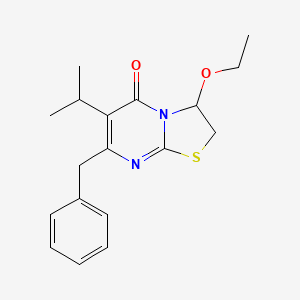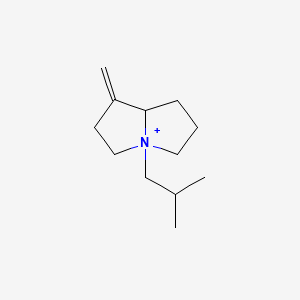
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine: is a complex organic compound characterized by its unique structural features. It belongs to the class of pyrrolizine derivatives, which are known for their diverse chemical properties and potential applications in various fields. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable isobutyl-substituted precursor, the compound can be synthesized through a series of reactions involving:
Alkylation: Introduction of the isobutyl group.
Cyclization: Formation of the pyrrolizine ring structure.
Methylenation: Introduction of the methylene group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key steps include:
Raw Material Selection: High-purity precursors are chosen to ensure the quality of the final product.
Reaction Optimization: Conditions such as temperature, pressure, and catalysts are carefully controlled to maximize efficiency.
Purification: Techniques like distillation, crystallization, and chromatography are employed to purify the compound.
化学反応の分析
Types of Reactions
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Results in various substituted derivatives with different functional groups.
科学的研究の応用
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating cellular signaling processes.
Pathways: The compound may influence metabolic or signaling pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolidine: Similar structure but different ring saturation.
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrole: Similar structure but different nitrogen positioning.
Uniqueness
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylene group and isobutyl substitution make it particularly interesting for various applications.
特性
CAS番号 |
62934-56-9 |
|---|---|
分子式 |
C12H22N+ |
分子量 |
180.31 g/mol |
IUPAC名 |
7-methylidene-4-(2-methylpropyl)-1,2,3,5,6,8-hexahydropyrrolizin-4-ium |
InChI |
InChI=1S/C12H22N/c1-10(2)9-13-7-4-5-12(13)11(3)6-8-13/h10,12H,3-9H2,1-2H3/q+1 |
InChIキー |
RRYTXTXVEOAGSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[N+]12CCCC1C(=C)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


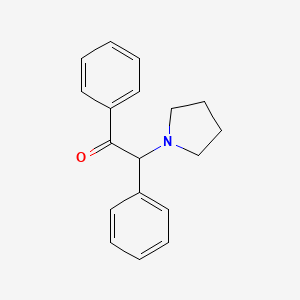
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)

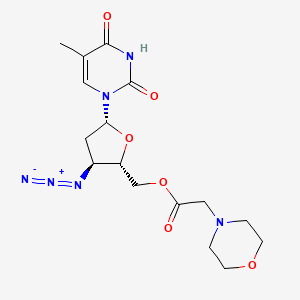
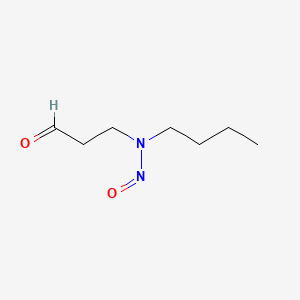
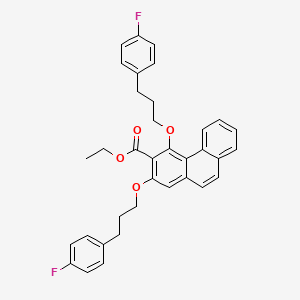
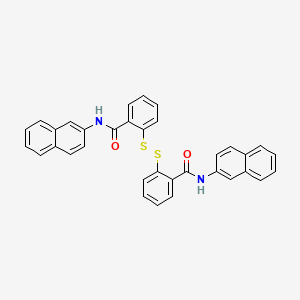

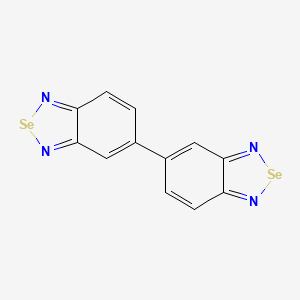
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)

